molecular formula C9H9NS B092576 2,6-Dimethylphenyl isothiocyanate CAS No. 19241-16-8

2,6-Dimethylphenyl isothiocyanate

Cat. No.: B092576
CAS No.: 19241-16-8
M. Wt: 163.24 g/mol
InChI Key: UULUECCNPPJFBU-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NS. It is also known by other names such as Benzene, 2-isothiocyanato-1,3-dimethyl-; Isothiocyanic acid, 2,6-xylyl ester; and 2,6-Xylyl isothiocyanate . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,6-dimethylphenyl ring. It is commonly used in various chemical syntheses and industrial applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethylphenyl isothiocyanate typically involves the reaction of 2,6-dimethylaniline with thiophosgene or other sulfur-containing reagents. One common method includes dissolving 2,6-dimethylanilino thionothiolic ammonium formate in water, followed by the addition of a bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) solution under stirring conditions. The reaction mixture is then filtered to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of lead nitrate or phosgene. these methods pose environmental and safety concerns due to the use of toxic reagents. Alternative methods using metal ion oxidation or other safer reagents are being explored to mitigate these issues .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and amines .

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives and other products. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • p-Tolyl isothiocyanate
  • 2,6-Dimethylphenyl isocyanate

Comparison: 2,6-Dimethylphenyl isothiocyanate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to phenyl isothiocyanate, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of methyl groups can also affect its physical properties, such as boiling point and solubility .

Properties

IUPAC Name

2-isothiocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULUECCNPPJFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172826
Record name 2,6-Xylyl isothiocyanate
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19241-16-8
Record name 2-Isothiocyanato-1,3-dimethylbenzene
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Record name 2,6-Xylyl isothiocyanate
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Record name 19241-16-8
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Record name 2,6-Xylyl isothiocyanate
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Record name 2,6-xylyl isothiocyanate
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Record name 2,6-XYLYL ISOTHIOCYANATE
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Synthesis routes and methods I

Procedure details

Briefly, this preparation involves first adding the acetamide to a suspension of sodium hydride in an organic solvent, preferably a N,N-dimethylacetamide/benzene solvent system. The cessation of hydrogen indicates completion of the reaction after which the reaction mixture is cooled and carbon disulfide added slowly. When tetrahydrofuran is the solvent employed, a reaction time of approximately 1.5 hours is required to provide yields in excess of 80 percent while when a mixture of N,N-dimethylacetamide/toluene is used, yields in excess of 80 percent are obtained in approximately 20 minutes.
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Synthesis routes and methods II

Procedure details

To a suspension of 2.5 g (0.05 mol) of sodium hydride in a mixture of 40 ml of dry-dimethylacetamide and 40 ml of dry benzene, 0.05 mole of N-(2,6-dimethylphenyl)acetamide was added. After evolution of hydrogen ceased, the mixture was cooled in ice and water, and with stirring 0.075 mole of carbon disulfide was added slowly. The mixture was stirred at room temperature for 20 minutes. The reaction mixture was poured into water and extracted with toluene. The organic layer, dried over sodium sulfate, was evaporated, and distillation of the residue yielded 6.1 g (74%) of 2,6-dimethylphenylisothiocyanate.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

745 grams (9.8 moles) of carbon disulfide and 1230 milliliters (ml) of concentrated ammonium hydroxide was added to a 5 liter, 3-neck flask fitted with a mechanical stirrer, teflon clad thermocouple, and an additional funnel. The contents of the flask were cooled to 0° C. by use of an ice bath. Then with rapid stirring, 1,008 grams of 2,6-dimethylaniline was added drop wise to the contents of the flask. The temperature was maintained below 10° C. by controlling the rate of addition. It is preferable to maintain the temperature in the range of about 10° C. to avoid a run away reaction (which run away begins to occur at a temperature of about 30° C. and is accompanied by a loss of ammonium (NH3) and carbon disulfide (CS2) gas). The addition took approximately 45 minutes. The reaction mixture (orange-red in color) was allowed to stir for an additional four hours, during which time a dithiocarbamate salt crystalized. The salt crystals were collected by suction filtration using a Buchner funnel, and were allowed to suck dry on the aspirator. The crystaline salt was placed in a 12-L flask fitted with a mechanical stir, thermo couple, and an addition funnel, and 5 liters of water with 2-propanol (water to propanol ratio of which ranged between 1:1 and 3:1 by volume, respectively) was added. Ethyl chloroformate (890.8 grams; 8.21 moles) was added dropwise to the stirred slurry at a rate such that the temperature did not rise above 40° C.; a cooling bath was used to help control the temperature. The addition funnel was replaced by a condenser, and the reaction mixture was heated to between 60° and 70° C. and maintained at this temperature for 1 hour. The reaction mixture was cooled to ambient temperature and then 1 liter of water was added. The layers were separated, and the bottom layer (2,6-dimethylphenylisothiocyanate) was washed with 200 ml of water and then dryed over anhydrous sodium sulfate. Distillation under vaccuum (125° Centigrade at about 3 torr.) gave 949 grams (55.2% yield on total theoretical basis by weight) of 2,6-dimethylphenylisothiocyanate. The intermediate product is filtered to remove any solid by-product prior to use in next step. The product was used directly in the next step of the synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethylphenyl isothiocyanate
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 2,6-Dimethylphenyl isothiocyanate interact with the synthesized scandium complex, and what is the structural outcome?

A1: The research demonstrates that this compound undergoes a [2 + 2] cycloaddition reaction with the [(η⁸-C₈H₈)Sc(1)(THF)] complex (3a). [] This reaction results in the formation of a new compound (4) containing a thioureato-N,N' moiety, where the isothiocyanate has inserted into the scandium-nitrogen bond.

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